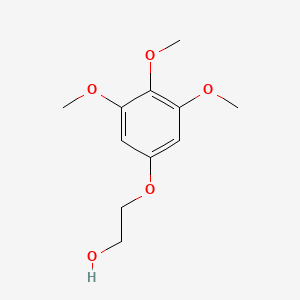
2-(3,4,5-Trimethoxyphenoxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4,5-Trimethoxyphenoxy)ethanol is a useful research compound. Its molecular formula is C11H16O5 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Applications
Synthesis of Complex Organic Molecules
2-(3,4,5-Trimethoxyphenoxy)ethanol serves as an intermediate in the synthesis of complex organic compounds. Its structure allows it to participate in various chemical reactions, making it a versatile building block in organic chemistry. The compound's methoxy groups enhance its reactivity and stability, facilitating further transformations in synthetic pathways.
Reactivity Studies
Research has shown that this compound exhibits specific reactivity patterns when subjected to different reagents. For instance, studies involving its reaction with oxidizing agents have revealed insights into the compound's stability and potential degradation products. This information is crucial for understanding the compound's behavior under various conditions and for optimizing its use in synthetic applications.
Biological Applications
Antimicrobial Properties
The compound has been investigated for its potential antimicrobial activities. In vitro studies have demonstrated that this compound can inhibit the growth of certain bacterial strains. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Research
Recent studies have explored the anticancer potential of this compound. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition. This property positions it as a candidate for further development in cancer therapeutics.
Medicinal Applications
Therapeutic Agent Development
Due to its structural similarities with known bioactive compounds, this compound is being evaluated for its therapeutic potential. Research focuses on its ability to act as a beta-receptor agonist or antagonist, which could have implications in treating cardiovascular diseases and other conditions where beta-receptor modulation is beneficial.
Neuroprotective Effects
Emerging evidence points to the neuroprotective properties of this compound. Studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's.
Industrial Applications
Pharmaceutical Manufacturing
In the pharmaceutical industry, this compound is utilized as a precursor in the synthesis of various drugs. Its unique chemical properties allow for the development of new pharmaceuticals with enhanced efficacy and reduced side effects.
Material Science
The compound is also being explored for applications in material science. Its ability to form stable complexes with metals suggests potential uses in developing new materials with specific electronic or optical properties.
Case Studies
属性
分子式 |
C11H16O5 |
|---|---|
分子量 |
228.24 g/mol |
IUPAC 名称 |
2-(3,4,5-trimethoxyphenoxy)ethanol |
InChI |
InChI=1S/C11H16O5/c1-13-9-6-8(16-5-4-12)7-10(14-2)11(9)15-3/h6-7,12H,4-5H2,1-3H3 |
InChI 键 |
KTMMULYKELEEGN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















